Quinoxalin-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAYZFAHJFPOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168002 | |

| Record name | Quinoxaline, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16566-20-4 | |

| Record name | 5-Quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16566-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016566204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quinoxalin-5-amine: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-5-amine, a heterocyclic amine, is a significant scaffold in medicinal chemistry and materials science. As a derivative of quinoxaline, it belongs to a class of compounds known for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of the amino group at the 5-position of the quinoxaline ring system imparts unique electronic and steric characteristics, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structural features, and a plausible synthetic approach for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a yellow to brown solid at room temperature. Its core structure consists of a benzene ring fused to a pyrazine ring, with an amino substituent at the 5-position. This arrangement influences its physicochemical properties, which are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | [1][2] |

| Molecular Weight | 145.16 g/mol | [2] |

| CAS Number | 16566-20-4 | [3][4][5][6][7] |

| Appearance | Yellow to brown solid | [3] |

| Melting Point | 92 °C | [3] |

| Boiling Point (Predicted) | 323.7 ± 27.0 °C | [3] |

| pKa (Predicted) | 2.57 ± 0.30 | [3] |

| Density (Predicted) | 1.292 ± 0.06 g/cm³ |

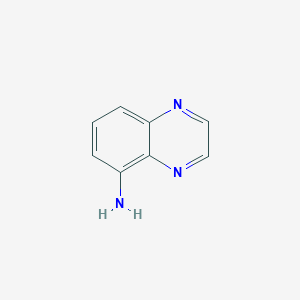

Chemical Structure

The structural identity of this compound is defined by its unique arrangement of atoms and bonds. The following table provides key structural identifiers.

| Identifier | Value | Source |

| SMILES | Nc1cccc2nccnc12 | [8] |

| InChI | InChI=1S/C8H7N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,9H2 | [8] |

| InChIKey | SAAYZFAHJFPOHZ-UHFFFAOYSA-N | [8] |

A 2D representation of the chemical structure of this compound is provided below:

References

- 1. Quinoxaline(91-19-0) 13C NMR [m.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. heteroletters.org [heteroletters.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. spectrabase.com [spectrabase.com]

- 8. prepchem.com [prepchem.com]

Spectroscopic Data of Quinoxalin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for quinoxalin-5-amine. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values obtained from computational methods, alongside established experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields where quinoxaline derivatives are of significant interest.

Introduction to this compound

This compound is a heterocyclic aromatic compound. The quinoxaline scaffold is a key structural motif in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial activities. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and the development of new derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be used as a reference for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.85 | d | 1H | H-2 or H-3 |

| 8.78 | d | 1H | H-2 or H-3 |

| 7.65 | t | 1H | H-7 |

| 7.38 | d | 1H | H-8 |

| 6.95 | d | 1H | H-6 |

| 5.80 | s (broad) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Type |

| 149.5 | C-5 |

| 146.2 | C-2 or C-3 |

| 144.8 | C-2 or C-3 |

| 142.1 | C-8a |

| 139.8 | C-4a |

| 130.5 | C-7 |

| 118.2 | C-8 |

| 110.1 | C-6 |

Disclaimer: The NMR data presented above are predicted values generated by computational software (e.g., ChemDraw, ACD/Labs NMR Predictors). Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |

| 1640 - 1600 | Strong | N-H bend (scissoring) of the primary amine |

| 1610 - 1580 | Medium | C=N stretch of the quinoxaline ring |

| 1550 - 1450 | Strong to Medium | Aromatic C=C ring stretching |

| 1340 - 1250 | Strong | Aromatic C-N stretch |

| 900 - 670 | Strong, Broad | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 145 | [M]⁺˙ (Molecular Ion) |

| 118 | [M - HCN]⁺˙ |

| 91 | [C₆H₅N]⁺˙ |

Note: The molecular formula of this compound is C₈H₇N₃. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the predicted molecular ion peak at m/z 145.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound and its derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination.

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: Introduce the sample (often via a direct insertion probe or gas chromatography) into the EI source. The standard electron energy is 70 eV.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution data, use the accurate mass to determine the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Biological Activity of Quinoxalin-5-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of quinoxalin-5-amine derivatives, with a particular focus on their potential as anticancer agents. Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] This document details their synthesis, summarizes their cytotoxic effects on various cancer cell lines, elucidates their mechanisms of action through key signaling pathways, and provides detailed experimental protocols for their evaluation.

Synthesis of this compound Derivatives

The synthesis of quinoxaline derivatives is often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] Recent advancements have led to more efficient and environmentally friendly methods, such as microwave-assisted synthesis.[1]

General Experimental Protocol for Microwave-Assisted Synthesis

This protocol describes a general method for the synthesis of quinoxaline derivatives.

Materials:

-

Substituted o-phenylenediamine (1.0 mmol)

-

Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

-

Iodine (I₂) (10 mol%)

-

Ethanol (5 mL)

-

Microwave reactor vials

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

In a microwave reactor vial, combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and iodine (10 mol%).[5]

-

Add ethanol (5 mL) as the solvent.[5]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 5-10 minutes).[5]

-

Monitor the reaction progress using TLC.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.[5]

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate mixture).[5]

-

Collect the fractions containing the pure product and evaporate the solvent to obtain the final quinoxaline derivative.[5]

Biological Activity

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several derivatives are summarized in the table below, highlighting their potential as potent anticancer agents.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | [6][7] |

| 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | [6][7] |

| 11 | MCF-7 (Breast) | 0.81 | [8] |

| HepG2 (Liver) | 1.23 | [8] | |

| HCT-116 (Colon) | 1.02 | [8] | |

| 13 | MCF-7 (Breast) | 2.91 | [8] |

| HepG2 (Liver) | 1.52 | [8] | |

| HCT-116 (Colon) | 1.11 | [8] | |

| 4a | MCF-7 (Breast) | 3.21 | [8] |

| HepG2 (Liver) | 4.11 | [8] | |

| HCT-116 (Colon) | 3.98 | [8] | |

| 5 | MCF-7 (Breast) | 4.54 | [8] |

| HepG2 (Liver) | 3.87 | [8] | |

| HCT-116 (Colon) | 4.01 | [8] | |

| VIIIc | HCT-116 (Colon) | 2.5 | [9] |

| MCF-7 (Breast) | 9 | [9] | |

| XVa | HCT-116 (Colon) | 4.4 | [9] |

| MCF-7 (Breast) | 5.3 | [9] | |

| 14 | MCF-7 (Breast) | 2.61 | [10] |

| 19 | MGC-803 (Gastric) | 9 | [10] |

| HeLa (Cervical) | 12.3 | [10] | |

| NCI-H460 (Lung) | 13.3 | [10] | |

| HepG2 (Liver) | 30.4 | [10] | |

| 20 | T-24 (Bladder) | 8.9 | [10] |

| 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [10] |

| 4, 5a, 5b | Various | 0.01 - 0.06 µg/mL | [2] |

| 26e | ASK1 (in vitro kinase assay) | 0.03017 | [11] |

Structure-Activity Relationship (SAR):

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. For instance, the introduction of bromo groups into the quinoxaline skeleton has been shown to enhance inhibitory activity against lung cancer cells.[6] Furthermore, SAR studies have indicated that the presence of a cyano group at the aliphatic chain fused to the nitrogen atom of the quinoxaline nucleus is essential for activity, while replacing an ester group with a hydrazide group can decrease activity.[10]

Mechanism of Action

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[12] Quinoxaline derivatives have been shown to inhibit this pathway at various points.

Caption: PI3K/Akt/mTOR pathway inhibition by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Quinoxaline derivatives have also been identified as inhibitors of this pathway.

Caption: MAPK pathway inhibition by this compound derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[5]

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

This compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5][13]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5][13]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[3][5]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[5][14]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][5]

-

Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[5][14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value.[5][13]

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the effect of this compound derivatives on the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt.[15][16]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a protein assay kit.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay is used to quantify the number of cells undergoing apoptosis after treatment with this compound derivatives.[17]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives as potential anticancer agents.

Caption: General workflow for anticancer drug screening of quinoxaline derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their straightforward synthesis, potent cytotoxic activity against a variety of cancer cell lines, and their ability to modulate key oncogenic signaling pathways make them attractive candidates for further investigation. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this important class of heterocyclic compounds. Future research should focus on lead optimization to improve efficacy and selectivity, as well as in vivo studies to validate their therapeutic potential.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Quinoxalin-5-amine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, kinase inhibitory, antimicrobial, and antiviral properties. Among the various substituted quinoxalines, quinoxalin-5-amine serves as a crucial building block for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of this compound and its derivatives.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several strategic approaches, primarily revolving around the classical condensation of an appropriately substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Synthetic Strategy 1: From 3-Nitro-o-phenylenediamine

A common and reliable method involves the condensation of 3-nitro-o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, to form a 5-nitroquinoxaline intermediate. This intermediate is then subjected to reduction to yield the desired this compound.

Figure 1: General synthetic scheme for this compound starting from 3-nitro-o-phenylenediamine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Nitroquinoxaline

-

To a stirred solution of 3-nitro-o-phenylenediamine (1.0 eq) in ethanol, add an aqueous solution of glyoxal (40%, 1.1 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-nitroquinoxaline.

Step 2: Synthesis of this compound

-

Suspend 5-nitroquinoxaline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add stannous chloride dihydrate (SnCl₂, 3.0 eq) portion-wise while stirring.

-

Heat the reaction mixture at reflux for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

This compound as a Scaffold in Medicinal Chemistry

The this compound core provides a versatile platform for the development of targeted therapies, particularly in oncology. The amino group at the 5-position serves as a key handle for introducing various substituents to modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Anticancer Activity and Kinase Inhibition

Quinoxaline derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] The structural framework of this compound allows for interactions with the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.

Key Signaling Pathways Targeted by Quinoxaline-5-amine Derivatives:

-

VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoxaline-based compounds have been shown to inhibit VEGFR-2 kinase activity, thereby disrupting downstream signaling cascades.[2]

-

JAK-STAT Pathway: The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers. Quinoxaline derivatives have been developed as potent inhibitors of JAK kinases.

-

Apoptosis Induction: Many quinoxaline-based anticancer agents exert their effects by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspases (e.g., caspase-3/7) and the cleavage of poly(ADP-ribose) polymerase (PARP).

Figure 2: Simplified diagram of key signaling pathways modulated by this compound-based inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad library of this compound derivatives are not extensively published, valuable insights can be drawn from studies on closely related quinoxalin-6-amine analogs.[3]

-

Substituents at the 2 and 3-positions: The nature of the groups at these positions significantly influences biological activity. Aromatic and heteroaromatic rings are commonly explored. For instance, furan rings at these positions have shown higher potency compared to phenyl rings in some studies.[3]

-

Modifications of the 5-amino group: The amino group is a key point for derivatization. Acylation, sulfonylation, or formation of ureas can lead to compounds with enhanced potency and altered selectivity profiles.

Quantitative Data on Biological Activity

The following table summarizes the anticancer activity of representative quinoxaline derivatives, highlighting the potential of this scaffold.

| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |

| 1 | H | H | A549 (Lung) | >10 | [4] |

| 2 | Br | H | A549 (Lung) | 11.98 ± 2.59 | [4] |

| 3 | Br | Br | A549 (Lung) | 9.32 ± 1.56 | [4] |

| 4 | - | - | HCT116 (Colon) | 2.5 | [2] |

| 5 | - | - | HepG2 (Liver) | 10.27 | [2] |

Table 1: In vitro anticancer activity of selected quinoxaline derivatives. Note: Compounds 1-3 are 2,3-distyrylquinoxalines with different substitutions on the quinoxaline ring. Compounds 4 and 5 are different quinoxaline derivatives from a separate study.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

-

Purified recombinant kinase (e.g., VEGFR-2, JAK2)

-

Kinase-specific substrate

-

This compound test compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a well of the assay plate, add the kinase, its substrate, and the test compound solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced by adding the luminescent reagent according to the manufacturer's protocol.

-

Incubate for 10-40 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Figure 3: A typical workflow for a luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Cell culture medium and supplements

-

This compound test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the amenability of the 5-amino group to chemical modification provide a robust platform for the design and development of novel therapeutic agents. The demonstrated activity of quinoxaline derivatives as potent anticancer agents and kinase inhibitors underscores the significant potential of this core structure in addressing unmet medical needs. Further exploration of the structure-activity relationships of this compound analogs will undoubtedly lead to the discovery of new and improved drug candidates with enhanced efficacy and safety profiles.

References

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Quinoxalin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide focuses on the therapeutic potential of Quinoxalin-5-amine and its derivatives, exploring their molecular targets, mechanisms of action, and the experimental methodologies used for their evaluation. While specific data for this compound is limited in publicly available literature, this document consolidates findings on closely related amino-quinoxaline derivatives to provide insights into its potential as a therapeutic agent.

Anticancer Activity and Therapeutic Targets

Quinoxaline derivatives have emerged as a significant class of anticancer agents, primarily through the inhibition of various protein kinases and the induction of apoptosis. The amino group, particularly at various positions on the quinoxaline ring, has been shown to be crucial for the biological activity of these compounds.

Enzyme Inhibition

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of key enzymes involved in cancer cell proliferation and survival. These include receptor tyrosine kinases (RTKs) and other intracellular kinases.

Table 1: Inhibitory Activity of Quinoxaline Derivatives against Various Enzymes

| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| Phenylisoxazole quinoxalin-2-amine hybrids | α-amylase | 16.4 ± 0.1 | Acarbose | 24.0 ± 0.9 |

| Phenylisoxazole quinoxalin-2-amine hybrids | α-glucosidase | 15.2 ± 0.3 | Acarbose | 49.3 ± 1.1 |

| Dibromo substituted quinoxaline | ASK1 | 0.03017 | GS-4997 | - |

| Quinoxaline sulfonamide derivatives | VEGFR-2 | 10.27 | - | - |

Note: The data presented are for various quinoxaline derivatives and not specifically for this compound, unless stated otherwise.

Cytotoxic Activity against Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of quinoxaline derivatives against a wide range of human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Table 2: Cytotoxic Activity (IC50 in µM) of Quinoxaline Derivatives against Human Cancer Cell Lines

| Compound/Derivative | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) |

| Methylquinoxaline derivative (VIIIc) | 2.5 | - | 9.0 | - | - |

| Chloroquinoxaline derivative (XVa) | 4.4 | - | 5.3 | - | - |

| Bromo-substituted quinoxaline (4m) | - | - | - | 9.32 ± 1.56 | - |

| Bromo-substituted quinoxaline (4b) | - | - | - | 11.98 ± 2.59 | - |

| Phenylisoxazole quinoxalin-2-amine (5h) | - | - | - | - | - |

| Phenylisoxazole quinoxalin-2-amine (5c) | - | - | - | - | - |

| Dibromo substituted quinoxaline (26e) | - | - | - | - | - |

Note: This table represents a selection of data for various quinoxaline derivatives. The specific substitution patterns on the quinoxaline core vary for each compound listed.

Signaling Pathways

The anticancer activity of quinoxaline derivatives is often mediated by their ability to modulate critical signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).

Apoptosis Induction

A recurring mechanism of action for anticancer quinoxaline derivatives is the induction of apoptosis. This is often characterized by cell cycle arrest, activation of caspases, and changes in the expression of pro- and anti-apoptotic proteins.

Caption: Intrinsic Apoptosis Pathway Targeted by Quinoxaline Derivatives.

Experimental Protocols

The evaluation of the therapeutic potential of quinoxaline derivatives involves a range of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, HepG2, MCF-7, A549, PC-3)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Quinoxaline-5-amine or its derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Caption: General workflow of the MTT assay for cytotoxicity testing.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Caspase-3, Bcl-2, Bax, p53, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells with lysis buffer. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the protein bands and normalize to a loading control like β-actin.

Conclusion and Future Directions

The quinoxaline scaffold, particularly with amino substitutions, holds significant promise for the development of novel therapeutic agents, especially in the field of oncology. The available data on various quinoxaline derivatives highlight their potential to inhibit key enzymes and induce apoptosis in cancer cells. While direct and extensive data on this compound is currently limited, the structure-activity relationship studies of related compounds suggest that the position and nature of the amino group are critical for biological activity.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its direct derivatives to elucidate their specific molecular targets and mechanisms of action. In-depth studies on their pharmacokinetic and pharmacodynamic properties will be crucial for their potential translation into clinical candidates. The exploration of this specific scaffold could lead to the discovery of new and effective therapeutic agents for a range of diseases.

In Silico Modeling of Quinoxalin-5-amine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of Quinoxalin-5-amine and its derivatives, focusing on their interactions with various biological targets. Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. The position of the amino group at the 5th position of the quinoxaline core can significantly influence its binding affinity and selectivity towards different protein targets. This document summarizes key quantitative data, details experimental and computational protocols, and visualizes relevant biological pathways and workflows to facilitate further research and drug development efforts in this area.

Quantitative Data Summary

The following tables summarize the quantitative data from various in silico and in vitro studies on quinoxaline derivatives, providing insights into their potential therapeutic applications.

Table 1: Inhibitory Activities of Quinoxaline Derivatives

| Compound ID | Target | IC50 (µM) | Cell Line | Therapeutic Area | Reference |

| 4i | EGFR | 3.902 ± 0.098 | A549 | Lung Cancer | [1] |

| 4a | p38α MAP Kinase | 0.042 | - | Anti-inflammatory | [2] |

| SB203580 (Standard) | p38α MAP Kinase | 0.044 | - | Anti-inflammatory | [2] |

| 5h | α-amylase | 16.4 ± 0.1 | - | Antidiabetic | [3] |

| 5c | α-glucosidase | 15.2 ± 0.3 | - | Antidiabetic | [3] |

| 5h | α-glucosidase | 31.6 ± 0.4 | - | Antidiabetic | [3] |

| 7d | - | 7.56 | MCF-7 | Anticancer | [4] |

| 6c | - | 8.61 | MCF-7 | Anticancer | [4] |

| 7g | - | 8.62 | MCF-7 | Anticancer | [4] |

| 6e | - | 9.95 | MCF-7 | Anticancer | [4] |

| 7g | - | 8.96 | HCT-116 | Anticancer | [4] |

| 6c | - | 9.53 | HCT-116 | Anticancer | [4] |

| 7g | - | 9.51 | HepG2 | Anticancer | [4] |

| Compound 19b | Topoisomerase II | 0.97 ± 0.1 | - | Anticancer | [5] |

| Compound 19c | Topoisomerase II | 1.10 ± 0.1 | - | Anticancer | [5] |

| 3a, 3b, 6, 7b, 7c, 7d, 7f | - | 7.57 - 28.44 | HepG-2, HCT-116, MCF-7 | Anticancer | [6] |

| 4c, 4b | - | < 1 | Human ovarian and colon-derived tumor cells | Anticancer | [7][8] |

Table 2: Molecular Docking and Dynamics Simulation Data

| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (kcal/mol) | Key Interacting Residues | Reference |

| 5h | α-amylase | -8.9 ± 0.10 | - | ASP300, HIS101, LYS200, LEU162, ILE235 | [3] |

| 5c | α-glucosidase | -9.0 ± 0.20 | -25.13 | TRP1749 | [3] |

| 5h | α-glucosidase | - | -15.73 | - | [3] |

| Miglitol (Standard) | α-glucosidase | - | -14.68 | - | [3] |

| 5d | Tyrosine Kinase (2HCK) | -5.732 | -53.11 | Leu273, Gly274, Ala275, Gly276 | [9] |

| 5d | Human Pancreatic α-amylase (2QV4) | -6.182 | -59.16 | Trp59, Leu165, Thr163, Leu162, Gln63 | [9] |

| AA5 | iNOS | -9.17 | - | - | [10] |

| Erlotinib (Standard) | EGFR (1M17) | -17.84 | - | - | [6] |

| Quinoxaline Derivatives | EGFR (1M17) | -15.86 to -16.97 | - | - | [6] |

| AQNX5 | Abl Kinase | - | - | Glu286, Lys271 | [5] |

| Curcumin Analog 15 | EGFR | -6.614 | - | Lys728, Lys745, Glu762, Cys797 | [11] |

Experimental and Computational Protocols

This section details the methodologies employed in the in silico modeling of quinoxaline derivatives, providing a framework for reproducible research.

Molecular Docking

Molecular docking studies are fundamental to predicting the binding orientation and affinity of a ligand to its target protein.

-

Protein and Ligand Preparation:

-

The three-dimensional structures of target proteins are typically retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms are added to the protein structure.

-

The 3D structures of the quinoxaline derivatives are generated using software like ChemDraw or Marvin Sketch and optimized using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Software such as AutoDock, Molegro Virtual Docker (MVD), or Schrödinger's Glide are commonly used for docking simulations.[12]

-

The binding site on the target protein is defined, often based on the position of a co-crystallized ligand or through binding site prediction algorithms.[12]

-

The docking algorithm then explores various conformations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding affinity.

-

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the nature of the interactions.

-

System Setup:

-

The docked complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a simulation box and solvated with an appropriate water model (e.g., TIP3P).

-

Counter-ions are added to neutralize the system.

-

-

Simulation Protocol:

-

The system is first minimized to remove any steric clashes.

-

The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

A production run of a specified duration (e.g., 100 ns) is performed to collect the trajectory data.[9][10]

-

-

Analysis:

-

The stability of the complex is assessed by analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms.[9]

-

The binding free energy is often calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

-

Descriptor Calculation:

-

A set of molecular descriptors (e.g., topological, electrostatic, and quantum chemical) are calculated for each compound in the dataset.[13]

-

-

Model Development:

-

The dataset is typically divided into a training set and a test set.

-

Statistical methods such as Partial Least Squares (PLS), Genetic Algorithm (GA), or Simulated Annealing (SA) are used to build a predictive model using the training set.[13]

-

-

Model Validation:

-

The predictive power of the developed QSAR model is evaluated using the test set and various statistical metrics (e.g., q², predicted r²).[14]

-

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways involving targets of quinoxaline derivatives and a typical workflow for in silico drug design.

References

- 1. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sul ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03305H [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. op.niscpr.res.in [op.niscpr.res.in]

The Cytotoxic Potential of Quinoxaline Derivatives Against Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused heterocyclic system composed of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the cytotoxic effects of quinoxaline derivatives against various cancer cell lines, with a focus on their potential as anticancer agents. It details the synthesis, in vitro cytotoxicity, and mechanisms of action of these compounds, presenting quantitative data in a structured format and outlining key experimental protocols.

Synthesis of Anticancer Quinoxaline Derivatives

The synthesis of quinoxaline derivatives is often achieved through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] Variations of this method allow for the introduction of diverse substituents on the quinoxaline core, leading to a wide range of derivatives with different biological activities. One common synthetic pathway involves the reaction of an o-phenylenediamine with an α-ketocarboxylic acid.[4] Other methods include the use of a Lewis acid catalyst like ferric chloride for the preparation of pyrrolo[1,2-a]quinoxaline derivatives.[2] The ability to modify the quinoxaline skeleton, for instance by introducing bromo groups, has been shown to enhance the biological activity against certain cancer cells.[5][6]

In Vitro Cytotoxicity of Quinoxaline Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of quinoxaline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of various quinoxaline derivatives against different cancer cell lines.

Table 1: Cytotoxicity of Quinoxaline Derivatives against Lung, Breast, and Colon Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 | [5][6] |

| Compound 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 | [5][6] |

| Compound 11 | MCF-7 (Breast) | 9 | Doxorubicin | Not Specified | [2] |

| Compound 11 | HCT116 (Colon) | 2.5 | Doxorubicin | Not Specified | [2] |

| Compound VIIIc | HCT116 (Colon) | Not Specified | Doxorubicin | Not Specified | [4] |

| Compound VIId | HCT116 (Colon) | Not Specified | Doxorubicin | Not Specified | [4] |

| Compound 11 | MCF-7 (Breast) | 0.81 | Not Specified | Not Specified | [7] |

| Compound 13 | MCF-7 (Breast) | 2.91 | Not Specified | Not Specified | [7] |

| Compound 4a | MCF-7 (Breast) | 3.21 | Not Specified | Not Specified | [7] |

| Compound 5 | MCF-7 (Breast) | 4.54 | Not Specified | Not Specified | [7] |

Table 2: Cytotoxicity of Quinoxaline Derivatives against Liver and Prostate Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 19 | HepG2 (Liver) | 12.3 | Not Specified | Not Specified | [2] |

| Compound 20 | HepG2 (Liver) | 12.3 | Not Specified | Not Specified | [2] |

| Compound 5 | SMMC-7721 (Liver) | 0.071 | Doxorubicin | Not Specified | [2] |

| Compound IV | PC-3 (Prostate) | 2.11 | Not Specified | Not Specified | [8][9] |

| Compound III | PC-3 (Prostate) | 4.11 | Not Specified | Not Specified | [8][9] |

| Compound 11 | HepG2 (Liver) | 1.23 | Not Specified | Not Specified | [7] |

| Compound 13 | HepG2 (Liver) | 0.95 | Not Specified | Not Specified | [7] |

Table 3: Cytotoxicity of Other Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 10 | MKN 45 (Gastric) | 0.073 | Adriamycin | 0.12 | |

| Compound 10 | MKN 45 (Gastric) | 0.073 | Cis-platin | 2.67 | |

| Compound 19 | MGC-803 (Gastric) | 9 | Not Specified | Not Specified | [2] |

| Compound 19 | HeLa (Cervical) | 12.3 | Not Specified | Not Specified | [2] |

| Compound 5 | HeLa (Cervical) | 0.126 | Doxorubicin | Not Specified | [2] |

| Compound 5 | K562 (Leukemia) | 0.164 | Doxorubicin | Not Specified | [2] |

Mechanisms of Anticancer Activity

Quinoxaline derivatives exert their anticancer effects through various mechanisms, often involving the induction of apoptosis and the inhibition of key cellular signaling pathways.

Induction of Apoptosis

A primary mechanism of action for many quinoxaline derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.[4][10] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways.

For instance, some derivatives have been shown to upregulate pro-apoptotic proteins such as p53, Bax, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[8][9] The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. One study demonstrated that a particular quinoxaline derivative effectively induced apoptosis in A549 cells through mitochondrial- and caspase-3-dependent pathways.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]

The Ascendant Role of 5-Aminoquinoxalines in Kinase Inhibition: A Technical Guide to Structure-Activity Relationships

For Immediate Release

[City, State] – December 29, 2025 – In the landscape of oncological drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. Among its derivatives, 5-aminoquinoxaline analogues are gaining significant traction as potent and selective kinase inhibitors. This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and research workflows.

Core Principles of 5-Aminoquinoxaline SAR

The therapeutic potential of 5-aminoquinoxaline analogues is intrinsically linked to the substituents on the quinoxaline core and the 5-amino group. These modifications govern the compound's affinity and selectivity for target kinases, as well as its pharmacokinetic properties.

Substitutions on the Quinoxaline Ring System

Modifications at the 2, 3, 6, and 7-positions of the quinoxaline nucleus have a profound impact on biological activity. For instance, the introduction of bulky aromatic or heteroaromatic groups at the 2- and 3-positions can enhance potency by establishing favorable interactions within the ATP-binding pocket of kinases. The nature of these substituents, whether electron-donating or electron-withdrawing, also plays a crucial role in modulating the electronic properties of the quinoxaline ring, thereby influencing target engagement.

The Significance of the 5-Amino Group

The 5-amino group serves as a critical anchor point for interactions with the target protein and as a versatile handle for chemical modification. Acylation or sulfonylation of this amine can lead to the formation of hydrogen bonds with the hinge region of kinases, a key interaction for potent inhibition. The nature of the substituent attached to the 5-amino group can be systematically varied to optimize potency, selectivity, and drug-like properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for various 5-aminoquinoxaline analogues, highlighting their inhibitory activity against different cancer cell lines and kinases.

Table 1: Antiproliferative Activity of 2,3-Disubstituted 6-Aminoquinoxaline Analogues

| Compound | R2 | R3 | A549 (Lung) GI50 (µM) | AsPC-1 (Pancreatic) GI50 (µM) | HT-29 (Colon) GI50 (µM) | MDA-MB-231 (Breast) GI50 (µM) | PC-3 (Prostate) GI50 (µM) | SK-OV-3 (Ovarian) GI50 (µM) | U-2 OS (Bone) GI50 (µM) |

| 6j | Phenyl | Phenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

| 6k | Furanyl | Furanyl | 1.2 | 1.5 | 1.1 | 1.8 | 1.3 | 1.6 | 1.4 |

| 6l | Phenyl | Phenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

| 6m | Furanyl | Furanyl | 1.1 | 1.3 | 1.0 | 1.6 | 1.2 | 1.4 | 1.2 |

Data extracted from a study on 2,3-substituted quinoxalin-6-amine derivatives, which provides valuable insights applicable to 5-aminoquinoxaline analogues. The superior activity of the 2,3-difuranyl derivatives (6k and 6m) over the 2,3-diphenyl analogues (6j and 6l) highlights the importance of heteroaromatic substitutions at these positions for antiproliferative efficacy.

Table 2: In Vitro Anticancer Activity of N-(4-(quinoxalin-2-ylamino)phenyl) Amide and Urea Derivatives

| Compound | R | X | HCT116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |

| VIIIa | H | O | 15.1 | 9.8 | 19.4 |

| VIIIc | 4-Cl | O | 2.5 | 12.3 | 9 |

| VIIIe | 4-OCH3 | O | 8.4 | 16.2 | 11.7 |

| XVa | H | - | 4.4 | 11.2 | 5.3 |

This table showcases the antiproliferative activity of various quinoxaline derivatives. Compound VIIIc, with a chloro substitution, demonstrated the highest potency against the HCT116 cell line.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR data. Below are protocols for key experiments cited in the evaluation of 5-aminoquinoxaline analogues.

Synthesis of 2,3-Substituted Quinoxalin-6-amine Analogues

-

Condensation: Substituted 1,2-diaminobenzenes are condensed with the appropriate dicarbonyl compounds (e.g., benzil for phenyl substituents, furil for furanyl substituents) in ethanol under reflux conditions to yield the corresponding 2,3-diarylquinoxalines.

-

Reduction: The nitro group on the quinoxaline core is reduced to an amine using a standard reduction method, such as catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol.

-

Functionalization: The resulting 6-aminoquinoxaline is then reacted with various reagents (e.g., isocyanates, acid chlorides, sulfonyl chlorides) to introduce different functional groups at the amino position.

Antiproliferative Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The synthesized quinoxaline derivatives are dissolved in DMSO and added to the cells at various concentrations. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (the concentration of the compound that causes 50% growth inhibition) is determined.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction.

-

Reaction Setup: A master mix is prepared containing the kinase, the lipid substrate, and 5x Kinase Assay Buffer 1. This mixture is added to the wells of a 96-well plate.

-

Inhibitor Addition: The test compounds (5-aminoquinoxaline analogues) are added to the designated wells. Control wells receive a diluent solution.

-

Reaction Initiation: The kinase reaction is initiated by adding a diluted solution of the kinase enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Incubation: The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.

-

Reaction Termination: ADP-Glo™ reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature for 45 minutes.

-

ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. The plate is incubated for another 30 minutes at room temperature.

-

Luminescence Measurement: The luminescence of each well is measured using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 5-aminoquinoxaline analogues.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 5-aminoquinoxaline analogues.

Caption: A typical workflow for the discovery and development of 5-aminoquinoxaline-based kinase inhibitors.

Conclusion

5-Aminoquinoxaline analogues represent a highly promising class of compounds for the development of novel kinase inhibitors. A thorough understanding of their structure-activity relationships is paramount for the rational design of potent, selective, and bioavailable drug candidates. This guide provides a foundational resource for researchers in this field, summarizing key data and methodologies to accelerate the discovery and development of the next generation of targeted cancer therapies.

References

Investigating the Kinase Inhibitory Potential of Quinoxalin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinase inhibitory potential of the quinoxalin-5-amine scaffold. Quinoxaline derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. This document outlines the synthesis, experimental evaluation, and relevant signaling pathways associated with quinoxaline-based kinase inhibitors, with a focus on derivatives featuring an amino linkage, a key characteristic of the this compound core structure.

Introduction to Quinoxaline Derivatives as Kinase Inhibitors

Quinoxalines, bicyclic heteroaromatic compounds, serve as versatile scaffolds in drug discovery due to their ability to interact with the ATP-binding sites of numerous kinases. The nitrogen atoms within the pyrazine ring can form crucial hydrogen bonds with kinase enzymes, enhancing selectivity and potency. Modifications to the quinoxaline ring system allow for the fine-tuning of inhibitory activity against specific kinase targets. This guide will delve into the specifics of synthesizing and evaluating these compounds, providing researchers with a comprehensive overview of their potential in therapeutic development.

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives is a well-established process in medicinal chemistry. A common and effective method involves the condensation of an o-phenylenediamine with an α-dicarbonyl compound. This reaction serves as the foundation for creating the core quinoxaline structure.

A key strategy in developing kinase inhibitors from the this compound scaffold involves the synthesis of N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide and related derivatives. This approach introduces an amino linkage at the 2-position of the quinoxaline ring, a modification that has shown significant potential in targeting various kinases.

The general synthetic pathway for these derivatives can be outlined as follows:

Caption: General synthesis of N-phenyl-3-(quinoxalin-2-ylamino)benzamide derivatives.

Quantitative Data on Kinase Inhibitory Activity

The inhibitory potential of quinoxaline derivatives is quantified through various assays, with IC50 and EC50 values being key metrics. The following tables summarize the reported inhibitory activities of representative quinoxaline derivatives against various cancer cell lines and specific kinases.

Table 1: In Vitro Cytotoxicity of N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide Derivatives

| Compound | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |

| VIId | > 50 | > 50 | > 50 |

| VIIIa | 10.2 | 12.5 | 15.8 |

| VIIIc | 4.4 | 6.3 | 5.3 |

| VIIIe | 8.9 | 10.1 | 11.2 |

| XVa | 4.4 | 7.1 | 5.3 |

| Doxorubicin | 0.45 | 0.55 | 0.68 |

Data sourced from a study on the anticancer activity of novel quinoxaline derivatives.[1]

Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | VEGFR-2 Inhibition IC50 (µM) |

| VIId | > 10 |

| VIIIa | 0.25 |

| VIIIc | 0.18 |

| VIIIe | 0.31 |

| XVa | 0.15 |

| Sorafenib | 0.09 |

Data sourced from a study evaluating the VEGFR-2 inhibitory potential of novel quinoxaline derivatives.[1]

Experimental Protocols

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Workflow:

Caption: ADP-Glo™ Kinase Assay Workflow.

Detailed Protocol:

-

Prepare Reagents: Thaw all reagents to room temperature. Prepare the Kinase Detection Reagent by transferring the Kinase Detection Buffer to the Kinase Detection Substrate.

-

Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and the quinoxaline derivative (inhibitor) in kinase reaction buffer. The final volume is typically 25 µL. Incubate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Mix gently and incubate at room temperature for 30 to 60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: MTT Cell Viability Assay Workflow.

Detailed Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Relevant Signaling Pathways

Quinoxaline derivatives have been shown to inhibit several key kinases involved in cancer progression. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of these inhibitors.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in numerous cancers.